2,3-Dihydrobenzofuran vs. Aromatic Benzofuran Scaffold: Impact on Conformational Flexibility and Metabolic Handling
The target compound incorporates a 2,3-dihydrobenzofuran scaffold, in contrast to 4-(benzofuran-2-carboxamido)benzoic acid (CAS 308298-71-7) which contains a fully aromatic benzofuran. The saturation of the 2,3-bond converts the planar benzofuran into a non-planar scaffold with an sp³-hybridized C2 center, introducing a chiral center and altering molecular shape. In the Choi et al. (2015) study of 60 compounds spanning both scaffolds, SAR analysis confirmed differential biological behavior between the benzofuran and 2,3-dihydrobenzofuran sub-series [1]. Additionally, 2,3-dihydrobenzofuran is recognized as a distinct human metabolite (HMDB0013815) detected in urine, whereas benzofuran follows different biotransformation routes, confirming differential in vivo handling [2]. The calculated logP of the parent 2,3-dihydrobenzofuran-2-carboxylic acid is 1.07, compared to ~1.87 for benzofuran-2-carboxylic acid (predicted), indicating the dihydro scaffold is more polar .
| Evidence Dimension | Scaffold saturation state and conformational flexibility |
|---|---|
| Target Compound Data | 2,3-Dihydrobenzofuran scaffold: sp³ C2 center, non-planar, C2 chiral, MW 283.28 |
| Comparator Or Baseline | 4-(Benzofuran-2-carboxamido)benzoic acid (CAS 308298-71-7): fully aromatic benzofuran, planar, MW 281.26 |
| Quantified Difference | Mass difference: +2.02 Da (additional 2H in dihydro scaffold). LogP differential: ~0.8 units more polar for dihydro core (predicted). Chiral center: present in target, absent in comparator. |
| Conditions | Structural comparison; logP data from 2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9) ChemBK database and benzofuran-2-carboxylic acid predicted values. |
Why This Matters
The non-planar, chiral dihydrobenzofuran scaffold presents a distinct 3D pharmacophore to biological targets compared to planar benzofuran analogs, which can alter target selectivity and binding kinetics—a critical consideration when the compound is used as a scaffold for medicinal chemistry optimization or as a probe in target engagement studies.
- [1] Choi M, Jo H, Park HJ, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorg Med Chem Lett. 2015;25(12):2545-2549. View Source
- [2] Human Metabolome Database. HMDB0013815: 2,3-Dihydrobenzofuran. Detected but not quantified in urine. View Source
